Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group with a benzyloxycarbonyl group.
Introduction of the boronic ester group: This is achieved through a reaction with a boronic acid derivative, often under conditions that promote esterification.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Free amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that can interact with the boronic ester group.
Pathways Involved: The compound can inhibit enzyme activity by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: Lacks the boronic ester group, making it less versatile in certain reactions.
Benzyloxycarbonyl-protected amines: Similar in terms of protection strategy but lack the boronic ester functionality.
Uniqueness
Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a benzyloxycarbonyl-protected amine and a boronic ester group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C22H26BNO6 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C22H26BNO6/c1-21(2)22(3,4)30-23(29-21)17-11-16(19(25)27-5)12-18(13-17)24-20(26)28-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,24,26) |
InChI Key |
JAULFSZQSDHZIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.